N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

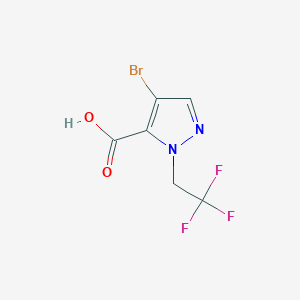

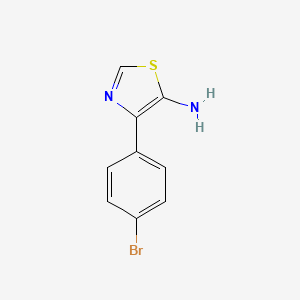

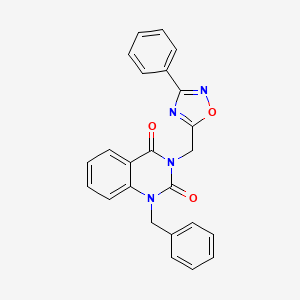

The compound “N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains a furan ring, a benzyl group, a pyrazole ring, and a sulfonamide group . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . The furan ring, for example, is known to undergo reactions such as cycloadditions .科学的研究の応用

Molecular Structure and Interactions

The molecule of interest, N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide, showcases significant molecular twists and interactions within its structure. For example, research on similar sulfonamide compounds highlights the dihedral angles between the pyrazole ring and adjacent furan and benzene rings, indicating a complex spatial arrangement. These structural features facilitate specific hydrogen bonding patterns, contributing to the formation of supramolecular chains and layers, essential for understanding the molecule's biological activity and interaction mechanisms (Asiri et al., 2012).

Antiproliferative Activities

Sulfonamide derivatives, including structures akin to N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been explored for their antiproliferative properties. A study on a series of pyrazole-sulfonamide derivatives synthesized from a specific compound demonstrated significant selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to established anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Enzyme Inhibition and Low Cytotoxicity

Compounds combining pyrazoline and sulfonamide pharmacophores exhibit inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards various cancer and non-tumor cell lines. This demonstrates the potential of such molecules in developing new inhibitors for treating conditions requiring enzyme modulation, highlighting the importance of structural elements like those found in N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide (Ozgun et al., 2019).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel derivatives related to the chemical structure of interest has led to compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent potential. These activities are attributed to the specific molecular frameworks and substituent effects, underscoring the versatile therapeutic applications of sulfonamide derivatives (Küçükgüzel et al., 2013).

Antimicrobial and Antioxidant Activities

Pyrazole-based sulfonamide derivatives have been explored for their antimicrobial and antioxidant activities. Specific compounds synthesized from Ampyrone and different benzene sulfonyl chlorides exhibited significant efficacy against bacterial and fungal strains, alongside free radical scavenging capabilities. This indicates the potential of such molecules for developing new antimicrobial and antioxidant agents, leveraging the structural elements present in molecules like N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide (Badgujar et al., 2018).

将来の方向性

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-18-10-15(9-16-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-11-14/h2-7,9-11,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZHGUMSTMLBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2861544.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2861545.png)

![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)

![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)